molecular formula C21H20N6O2 B11013495 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11013495
M. Wt: 388.4 g/mol
InChI Key: WLBXOFBFTGAYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a synthetic chemical hybrid designed for advanced pharmaceutical and biological research. This compound features a molecular architecture that incorporates two privileged pharmacophores: a benzimidazole core and a piperidine ring, linked via a ketone-containing chain to a benzotriazinone moiety. The benzimidazole scaffold is a well-established structure in medicinal chemistry, known for its wide spectrum of biological activities. Compounds bearing this structure have demonstrated significant potential as anthelmintic agents, with some derivatives showing superior efficacy against parasites like Trichinella spiralis compared to clinical drugs like albendazole . Furthermore, the benzimidazole nucleus is a key structural component in numerous therapeutic agents for various conditions, including antimicrobial, antiviral, anticancer, and antihypertensive applications . The integration of the piperidine ring, a common feature in bioactive molecules, and the benzotriazinone group, which can contribute to diverse receptor binding, makes this compound a versatile scaffold for drug discovery. Researchers can utilize this compound to explore new multitarget therapeutic strategies , particularly in the development of novel anthelmintic or antimicrobial agents. Its structure presents a valuable opportunity for investigating structure-activity relationships (SAR) and for use as a key intermediate in the synthesis of more complex chemical libraries. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

3-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H20N6O2/c28-19(13-27-21(29)15-5-1-2-6-16(15)24-25-27)26-11-9-14(10-12-26)20-22-17-7-3-4-8-18(17)23-20/h1-8,14H,9-13H2,(H,22,23)

InChI Key

WLBXOFBFTGAYBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Construction

The benzimidazole moiety is synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example:

  • Substituted o-phenylenediamine (1.0 eq) reacts with chloroacetylpiperidine (1.2 eq) in acetic acid at 80°C for 12 hours, yielding 2-(piperidin-4-yl)-1H-benzimidazole.

  • Cyclization is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), with a typical yield of 68–72%.

Piperidine Functionalization

The piperidine nitrogen is protected using Boc anhydride prior to benzimidazole formation. Deprotection with TFA/CH2Cl2 (1:1) affords the free amine, which is subsequently alkylated or acylated.

Synthesis of 2-(4-Oxo-3,4-dihydrobenzotriazin-3-yl)acetic Acid

Benzotriazinone Core Formation

Benzotriazin-4(3H)-one is synthesized from anthranilic acid derivatives:

  • Methyl 2-aminobenzoate undergoes diazotization with NaNO2/HCl at 0–5°C, followed by cyclization with ammonium thiocyanate to yield 3-mercapto-1,2,3-benzotriazin-4(3H)-one.

  • Oxidation with H2O2 converts the thiol group to a ketone, producing the benzotriazinone core in 85% yield.

Acetic Acid Sidechain Introduction

The C3 position of benzotriazinone is alkylated using ethyl bromoacetate in DMF with K2CO3 as base. Subsequent saponification with NaOH/EtOH affords 2-(4-oxo-3,4-dihydrobenzotriazin-3-yl)acetic acid.

Fragment Coupling: Amide Bond Formation

Carbodiimide-Mediated Coupling

The most efficient method employs HATU (1.1 eq) and DIPEA (3.0 eq) in DMF at 25°C:

Yield : 89% after purification by silica gel chromatography (CH2Cl2/MeOH 95:5).

Alternative Coupling Agents

Comparative studies reveal the following efficiencies:

Coupling AgentSolventBaseYield (%)
HATUDMFDIPEA89
EDC/HOBtCH2Cl2NMM74
TBTUDMFEt3N81

HATU’s superiority arises from its ability to stabilize reactive intermediates, reducing epimerization.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by solubilizing polar intermediates. Non-polar solvents (toluene, THF) result in <50% conversion due to poor reagent solubility.

Temperature and Time

Optimal conditions are 25°C for 18 hours. Elevated temperatures (40°C) accelerate reactions but promote decomposition, reducing yields to 62%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6): δ 8.45 (s, 1H, triazinone-H), 7.85–7.20 (m, 8H, aromatic), 4.30 (m, 2H, CH2CO), 3.75 (m, 2H, piperidine), 2.95 (m, 2H, piperidine), 1.90–1.50 (m, 4H, piperidine).

  • HRMS : m/z 431.1521 [M+H]+ (calc. 431.1518).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 60:40) shows >99% purity with a retention time of 6.8 minutes.

Scale-Up and Industrial Feasibility

Kilogram-Scale Synthesis

A pilot-scale process using T3P® (propylphosphonic anhydride) in THF achieves 86% yield with reduced waste:

  • E-factor : 8.2 (vs. 12.5 for HATU process)

  • Cycle time : 14 hours.

Cost Analysis

Raw material costs per kilogram:

ComponentCost (USD/kg)
4-(1H-Benzimidazol-2-yl)piperidine1,200
HATU3,500
DMF80

HATU contributes 61% of total synthesis costs, driving interest in cheaper alternatives like EDC.

Emerging Methodologies

Photochemical Cyclization

UV irradiation (254 nm) of 2-azido-N-(2-nitrophenyl)acetamide precursors induces cyclization to benzotriazinone with 78% yield, avoiding harsh oxidants.

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times from 18 hours to 25 minutes, achieving 91% yield via precise temperature control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzotriazinone structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation products: Oxidized derivatives of the benzimidazole and piperidine rings.

    Reduction products: Reduced benzotriazinone derivatives.

    Substitution products: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The piperidine ring can interact with neurotransmitter receptors, while the benzotriazinone structure may modulate enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituents on the piperidine/piperazine ring, linker groups, or heterocyclic cores (Table 1).

Table 1: Structural and Functional Comparison of Analogues

Compound Name Core Structure Piperidine/Piperazine Substituent Molecular Formula Molecular Weight Reported Activity
Target Compound Benzotriazin-4(3H)-one 4-(1H-Benzimidazol-2-yl)piperidine C21H20N6O2* ~396.43 Not explicitly reported (inferred: tubulin inhibition, kinase modulation)
3-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one Benzotriazin-4(3H)-one 4-(4-Fluorophenyl)piperazine C19H18FN5O2 367.4 Not reported (structural data only)
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one Quinazolin-4(3H)-one 4-(2-Fluorophenyl)piperazine C20H19FN4O3 382.4 Not reported (structural data only)
3-{2-[4-(1-Methyl-1H-indol-3-yl)-1-piperidinyl]ethyl}-1,2,3-benzotriazin-4(3H)-one Benzotriazin-4(3H)-one 4-(1-Methylindol-3-yl)piperidine C22H22N6O 386.45 Serotonin-related disorders (patented)
N-(1H-Benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide Acetamide N/A C14H12N6O 280.28 Antidiabetic (glucose uptake modulation)
2-{3-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-N-phenylacetamide (AJ) Acetamide N/A C24H20N4O2 396.44 Anti-inflammatory (superior to indomethacin)

*Estimated based on structural analysis.

Physicochemical Properties
  • Solubility: The target compound’s benzotriazinone core and benzimidazole group may reduce solubility compared to simpler acetamides .
  • Stability : The oxoethyl linker in the target compound may confer resistance to enzymatic hydrolysis compared to ester-linked analogues.

Biological Activity

The compound 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a member of the benzotriazine family and incorporates a benzimidazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

This structure includes a benzotriazinone core linked to a benzimidazole-piperidine unit, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown high cytotoxicity against various leukemia cell lines, including K562 and HL60. The compound has been evaluated for its cytotoxic potential using the MTS assay, demonstrating promising results:

Cell LineIC50 (μM)
K5628
HL6010
U93712
Jurkat15
U26614

These results suggest that the compound exhibits comparable potency to known anticancer drugs .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Research on related benzimidazole derivatives indicates that they can inhibit key signaling pathways involved in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the benzimidazole moiety is significant as it has been associated with various pharmacological effects:

  • Anticancer : The benzimidazole scaffold is known to interact with DNA and inhibit topoisomerases.
  • Antimicrobial : Compounds containing benzimidazole have shown activity against both Gram-positive and Gram-negative bacteria.

The piperidine ring enhances solubility and bioavailability, which are critical factors in drug design.

Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various derivatives of benzimidazole, it was found that modifications at specific positions on the piperidine ring significantly affected the IC50 values. For instance, substituents such as halogens or alkyl groups improved potency against leukemia cell lines .

Study 2: Antimicrobial Activity

Another study demonstrated that similar compounds exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 50 μg/ml, indicating a potential for development into antimicrobial agents .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic adjustments to reaction conditions. Key steps include:
  • Temperature Control : Use reflux conditions (e.g., 80–120°C) for steps involving nucleophilic substitution or condensation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates; switch to dichloromethane for acid-sensitive steps .
  • Catalysis : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for benzimidazole formation) .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. What analytical techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm benzimidazole, piperidine, and benzotriazinone moieties. 1H^1H-NMR can resolve carbonyl proton environments (δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Determine crystal structure to validate stereochemistry and hydrogen-bonding patterns .
  • LC-MS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~450–500) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs by substituting the benzimidazole ring (e.g., with electron-withdrawing groups) or altering the piperidine linker (e.g., replacing with morpholine) .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISAs) .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett constants) with bioactivity .

Q. What experimental strategies can resolve contradictions in reported biological activity data for similar benzotriazinone derivatives?

  • Methodological Answer :
  • Replication Studies : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to isolate protocol-dependent variability .
  • Meta-Analysis : Aggregate data from published studies (e.g., IC50_{50} values) and assess heterogeneity using funnel plots or Cochran’s Q-test .
  • Mechanistic Profiling : Use CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Q. How can computational modeling guide the design of analogs with enhanced binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., PARP-1 or topoisomerases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of IC50_{50} values and molecular descriptors (e.g., logP, polar surface area) .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours; monitor degradation via HPLC-UV .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsome assays .
  • Stress Testing : Expose the compound to UV light, heat (60°C), and oxidative conditions (H2_2O2_2) to identify degradation pathways .

Methodological Design & Validation

Q. How should researchers design biological assays to evaluate the compound’s cytotoxicity and selectivity?

  • Methodological Answer :
  • Cell Panel Selection : Test against cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines .
  • Dose-Response Curves : Use 8-point serial dilutions (1 nM–100 µM) and calculate IC50_{50} via nonlinear regression (GraphPad Prism) .
  • Selectivity Index : Compare IC50_{50} values between cancer and normal cells; a ratio >10 indicates therapeutic potential .

Q. What strategies mitigate challenges in purifying this compound due to its low solubility?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO:water (1:4) for initial dissolution, followed by dropwise addition of antisolvents (e.g., hexane) .
  • HPLC Purification : Employ reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 30 minutes) .
  • Crystallization Screening : Test solvent pairs (e.g., ethyl acetate/heptane) under controlled cooling rates (1°C/min) .

Theoretical & Framework Considerations

Q. How can researchers link mechanistic studies of this compound to broader pharmacological theories?

  • Methodological Answer :
  • Pathway Mapping : Integrate transcriptomic data (RNA-seq) to identify affected pathways (e.g., apoptosis, DNA repair) .
  • Kinetic Modeling : Apply Michaelis-Menten or allosteric models to quantify enzyme inhibition constants (KiK_i) .
  • Comparative Analysis : Benchmark results against known inhibitors (e.g., olaparib for PARP targets) to contextualize efficacy .

Q. What theoretical frameworks are critical for designing in vivo studies with this compound?

  • Methodological Answer :
  • PK/PD Modeling : Use compartmental models to predict plasma concentration-time profiles and dose-response relationships .
  • Toxicokinetics : Apply NOAEL (No Observed Adverse Effect Level) principles from ICH guidelines to establish safe dosing ranges .
  • Biodistribution Studies : Radiolabel the compound (e.g., 14C^{14}C) and track accumulation in tissues via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.